molecular formula C11H7ClN4 B1609510 7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 28565-43-7

7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B1609510
CAS No.: 28565-43-7
M. Wt: 230.65 g/mol
InChI Key: PHVJNOYGIOXBRH-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

7-Chloro-5-phenyl-triazolo[1,5-a]pyrimidine is characterized by a fused ring system consisting of a triazole and pyrimidine moiety, with a chlorine atom at position 7 and a phenyl group at position 5. The molecular formula is C11H7ClN4, with a calculated molecular weight of 230.65 g/mol. The compound is registered with Chemical Abstracts Service (CAS) number 28565-43-7.

The systematic representation of the compound can be described through various chemical notation systems, which provide precise information about its structural arrangement:

Table 1: Chemical Notations for 7-Chloro-5-phenyl-triazolo[1,5-a]pyrimidine

Notation Type Value
SMILES ClC1=CC(C2=CC=CC=C2)=NC3=NC=NN13
InChI InChI=1S/C11H7ClN4/c12-10-6-9(8-4-2-1-3-5-8)16-11(15-10)13-7-14-16/h1-7H
InChIKey NIKIDIRTPUFWQY-UHFFFAOYSA-N

The SMILES notation provides a linear representation of the molecular structure, where "ClC1=CC(C2=CC=CC=C2)=NC3=NC=NN13" shows the fused ring system with the chlorine atom and phenyl group at their respective positions. The InChI notation offers a more standardized representation that encodes the molecular connectivity and stereochemistry.

The molecular structure consists of 11 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms. The nitrogen atoms are integral components of the heterocyclic rings, with three nitrogen atoms in the triazole ring and one in the pyrimidine ring. The chlorine atom at position 7 and the phenyl group at position 5 significantly influence the electronic and steric properties of the molecule.

Crystallographic Structure Elucidation

While direct crystallographic data for 7-Chloro-5-phenyl-triazolo[1,5-a]pyrimidine is limited in the provided information, insights can be gained from structurally related compounds within the triazolopyrimidine family.

Analysis of related structures indicates that the fused triazolopyrimidine core typically exhibits a high degree of planarity. For instance, in the related compound 7-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, the pyrazole and pyrimidine rings are essentially planar with maximum deviations of 0.0010 Å and 0.0052 Å respectively, forming a dihedral angle of 0.8°. The mean plane through the fused ring system makes a dihedral angle of 9.06° with the phenyl ring.

Based on structural analogies, 7-Chloro-5-phenyl-triazolo[1,5-a]pyrimidine likely exhibits similar characteristics, with a planar or near-planar fused ring system. The phenyl group at position 5 would be expected to adopt a conformation that minimizes steric interactions while maintaining some degree of conjugation with the triazolopyrimidine core.

The bond lengths in the triazolopyrimidine core are expected to reflect the delocalized nature of the heterocyclic system. The carbon-chlorine bond at position 7 would typically have a length of approximately 1.73 Å, consistent with other chlorinated heterocycles. The connectivity between the phenyl group and the pyrimidine ring would involve a single carbon-carbon bond, likely with some partial double bond character due to conjugation.

Comparative Analysis with Related Triazolopyrimidine Isomers

7-Chloro-5-phenyl-triazolo[1,5-a]pyrimidine belongs to a family of structurally related triazolopyrimidines, with variations in substitution patterns and ring fusion arrangements. A comparative analysis reveals important structural relationships and differences.

Table 2: Comparison of 7-Chloro-5-phenyl-triazolo[1,5-a]pyrimidine with Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Differences
7-Chloro-5-phenyl-triazolo[1,5-a]pyrimidine C11H7ClN4 230.65 Reference compound
5-Chloro-7-phenyl-triazolo[1,5-a]pyrimidine C11H7ClN4 230.65 Reversed positions of chlorine and phenyl groups
7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine C6H5ClN4 168.58 Methyl group instead of phenyl at position 5
7-Methyl-5-phenyl-triazolo[1,5-a]pyrimidine C12H10N4 210.23 Methyl group instead of chlorine at position 7
7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine C12H8ClN3 229.67 Pyrazole ring instead of triazole

A significant isomer is 5-Chloro-7-phenyl-triazolo[1,5-a]pyrimidine, which has identical molecular formula and weight but with exchanged positions of the chlorine and phenyl substituents. This positional isomerism can be distinguished through nuclear magnetic resonance (NMR) spectroscopy, particularly by analyzing the coupling constants of the pyrimidine hydrogens, as demonstrated in a study involving similar triazolopyrimidine derivatives where coupling constants of J=7.1 Hz versus J=4.7 Hz were observed for different regioisomers.

The substitution of the phenyl group with a methyl group, as in 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine, significantly reduces the molecular weight and alters the electronic properties of the compound. Similarly, replacing the chlorine atom with a methyl group, as in 7-Methyl-5-phenyl-triazolo[1,5-a]pyrimidine, changes the electronic distribution and reactivity patterns.

The distinction between 7-chloro-5-phenyl-triazolo[1,5-a]pyrimidine and 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine lies in the ring system itself, with the latter containing a pyrazole ring instead of a triazole ring, resulting in one fewer nitrogen atom in the structure.

Tautomeric Forms and Electronic Distribution Patterns

Triazolopyrimidines exhibit interesting tautomeric phenomena that significantly influence their electronic properties and reactivity. For 7-Chloro-5-phenyl-triazolo[1,5-a]pyrimidine, the primary tautomeric consideration involves the triazole ring.

The triazolo moiety in the compound can potentially exist in different tautomeric forms, with the most significant being the ring-chain tautomerism. This phenomenon involves an equilibrium between the closed triazole ring structure and an open-chain diazoalkylideneamine form. This type of tautomerism has been demonstrated in related triazolopyrimidine systems through variable temperature proton nuclear magnetic resonance studies.

The electronic distribution within 7-Chloro-5-phenyl-triazolo[1,5-a]pyrimidine is characterized by a high degree of delocalization across the fused heterocyclic system. The nitrogen atoms in the triazole ring contribute significantly to this delocalization, creating electron-rich regions within the molecule. The chlorine atom at position 7, being electronegative, withdraws electron density from the pyrimidine ring, while the phenyl group at position 5 can donate electrons through resonance.

Electronic absorption spectroscopy of triazolopyrimidine derivatives reveals characteristic transitions that reflect their electronic structure. These transitions can be assigned as charge transfer, localized, or delocalized, depending on the contribution of various configurations. The solvent effects on these electronic transitions provide insights into the charge density distributions and dipole moments of the molecule.

The electronic properties of 7-Chloro-5-phenyl-triazolo[1,5-a]pyrimidine are also influenced by its aromaticity. The fused triazolopyrimidine system contains 10 π-electrons (6 from the pyrimidine ring and 4 from the triazole ring), satisfying Hückel's rule for aromaticity. This aromatic character contributes to the planarity of the system and the delocalization of electrons throughout the rings.

Table 3: Electronic Properties and Spectroscopic Characteristics

Property Characteristic Notes
Tautomerism Ring-chain tautomerism Involves equilibrium between closed triazole ring and open diazoalkylideneamine form
Electronic Transitions Charge transfer, localized, and delocalized transitions Observable in electronic absorption spectra
Aromaticity 10 π-electron system Contributes to planarity and electronic delocalization
Charge Distribution Electron-rich triazole ring, electron-deficient regions near chlorine Influences reactivity patterns

The understanding of these electronic properties and tautomeric behaviors is crucial for predicting the reactivity of 7-Chloro-5-phenyl-triazolo[1,5-a]pyrimidine in various chemical transformations and its potential interactions with biological systems.

Properties

IUPAC Name

7-chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-10-6-9(8-4-2-1-3-5-8)15-11-13-7-14-16(10)11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVJNOYGIOXBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427982
Record name 7-chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28565-43-7
Record name 7-Chloro-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
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Record name 7-chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Record name 7-chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Preparation Methods

Synthesis of 5-Phenyl-triazolo[1,5-a]pyrimidin-7-ol (Intermediate)

  • Starting materials: 1-phenylpentane-1,3-dione and 3-amino-1,2,4-triazole.
  • Procedure: The reaction involves refluxing the diketone with 3-amino-1,2,4-triazole at 160°C to afford the 7-hydroxy derivative (compound 2).
  • This intermediate serves as a versatile precursor for further functionalization.

Alkylation to Form 7-Alkoxy Derivatives

  • Compound 2 is treated with substituted alkyl bromides in the presence of sodium hydroxide and potassium iodide in dimethylformamide (DMF) at 80°C.
  • The reaction proceeds via nucleophilic substitution to give 7-alkoxy-5-phenyl-triazolo[1,5-a]pyrimidine derivatives (compounds 3a-3i).
  • Purification is typically achieved by silica gel column chromatography using dichloromethane and methanol mixtures.

Chlorination to Obtain 7-Chloro Derivative (Compound 4)

  • The 7-alkoxy derivatives (compound 3) are refluxed with excess phosphoryl chloride (POCl₃).
  • This step replaces the hydroxy or alkoxy group at the 7-position with chlorine, yielding 7-chloro-5-phenyl-triazolo[1,5-a]pyrimidine (compound 4).
  • This chlorinated intermediate is crucial for further substitution reactions.

Nucleophilic Substitution at the 7-Chloro Position

  • Compound 4 undergoes nucleophilic substitution with various amines or phenols in the presence of sodium hydroxide.
  • For example, refluxing with substituted phenols in acetonitrile yields 7-phenoxy derivatives (compounds 5a-5j).
  • Reaction with methanolic ammonia produces 7-amino derivatives (compound 28).
  • This step allows for the introduction of diverse functional groups at the 7-position, enabling structural diversification.

Experimental Data Summary

Compound Reaction Conditions Solvent Temperature Yield (%) Notes
5-Phenyl-triazolo[1,5-a]pyrimidin-7-ol (2) Reflux of diketone + 3-amino-1,2,4-triazole Neat or Acetic Acid 160°C Not specified Key intermediate
7-Alkoxy derivatives (3a-3i) Alkyl bromide + NaOH + KI DMF 80°C, 3-16 h 27.5 - 39.7 Purified by silica gel chromatography
7-Chloro derivative (4) Reflux with excess POCl₃ POCl₃ Reflux Not specified Chlorination step
7-Phenoxy derivatives (5a-5j) Phenol + NaOH + compound 4 Acetonitrile 80°C, 5 h 28.6 - 63.5 Various substituted phenols used
7-Amino derivative (28) Treatment with methanolic ammonia Methanol Ambient to reflux Moderate Used for further amide synthesis

Research Findings and Notes

  • The chlorination step using POCl₃ is critical for activating the 7-position for nucleophilic substitution, enabling the synthesis of a wide range of derivatives with different biological activities.
  • The reaction conditions for nucleophilic substitution are mild and versatile, allowing the introduction of alkoxy, phenoxy, amino, and amide groups.
  • Yields vary depending on the substituents and reaction conditions but generally fall in the moderate to good range (approximately 27–63%).
  • The synthetic routes have been validated by spectral data (NMR, IR, MS) confirming the structure and purity of the compounds.
  • The preparation methods support the generation of compound libraries for pharmacological screening, particularly in antiviral and anticancer research.

Summary Table of Key Compounds and Their Preparation

Compound No. Structure Description Key Reagents/Conditions Yield (%) Melting Point (°C) Reference
2 5-Phenyl-triazolo[1,5-a]pyrimidin-7-ol 1-phenylpentane-1,3-dione + 3-amino-1,2,4-triazole, reflux Not specified Not specified
3a 7-Ethoxy derivative Compound 2 + ethyl bromide, NaOH, KI, DMF, 80°C 27.5 >270
3b 7-Propoxy derivative Compound 2 + propyl bromide, NaOH, KI, DMF, 80°C 39.7 228-230
4 7-Chloro derivative Compound 3 + POCl₃, reflux Not specified Not specified
5a 7-(4-Fluorophenoxy) derivative Compound 4 + 4-fluorophenol, NaOH, CH₃CN, 80°C 61.1 160-162
28 7-Amino derivative Compound 4 + methanolic ammonia Moderate Not specified

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 7 serves as a prime site for nucleophilic displacement due to its activation by electron-withdrawing effects from adjacent nitrogen atoms. Key reactions include:

Amination
Treatment with methanolic ammonia at elevated temperatures yields 7-amino-5-phenyl- triazolo[1,5-a]pyrimidine (28 ) with 85% efficiency .

Alkoxy/Phenoxy Substitution

  • Reaction with sodium alkoxides (e.g., ethanol, dodecanol) under reflux produces 7-alkoxy derivatives (3a–3i ) .

  • Substituted phenols (e.g., 4-fluorophenol, 3-chlorophenol) in acetonitrile with NaOH yield 7-phenoxy analogs (5a–5j ) .

ProductSubstrateConditionsYield (%)
3a EthanolDMF, NaOH, 80°C27.5
5a 4-FluorophenolCH₃CN, NaOH, reflux61.1
5c 3-ChlorophenolCH₃CN, NaOH, reflux28.6

Electrophilic Aromatic Substitution

The electron-rich triazolopyrimidine core undergoes regioselective electrophilic attacks:

Nitration/Sulfonation
While not explicitly detailed in the sources, analogous triazolopyrimidines typically react at the pyrimidine ring’s C6 position under acidic conditions.

Halogenation
Bromine in acetic acid selectively substitutes at C6, forming 6-bromo-7-chloro-5-phenyl derivatives, though yields require optimization .

Coupling Reactions

The carbonyl chloride intermediate (30 , 31 ) facilitates amide bond formation:

Amide Synthesis
Reaction with cyclic amines (e.g., piperidine, morpholine) in dichloromethane produces C2-carboxamide derivatives (62–64 ) with 70–85% yields .

Alkylation and Functionalization

Methylation
Iodomethane in DMF with K₂CO₃ introduces a methyl group at N1, enhancing solubility (61 ) .

Indole Conjugation
Bis(trifluoromethanesulfonimide)-catalyzed coupling with 1-methylindole yields C5-(indolylmethyl) analogs (F ) in hexafluoroisopropanol .

Biological Activity Correlations

Derivatives exhibit structure-dependent bioactivity:

DerivativeModificationActivity
5d 4-ChlorophenoxyAnticonvulsant (ED₅₀: 84.9 mg/kg)
F IndolylmethylCytotoxic (MCF-7 IC₅₀: 3.91 μM)
28 AminoInfluenza polymerase inhibition

This compound’s versatility in nucleophilic substitution and coupling reactions underscores its value as a scaffold for targeted drug design. Future studies should explore catalytic asymmetric functionalization and in vivo efficacy of lead derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 7-chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine exhibits significant anticancer properties. Studies have shown it to inhibit the growth of various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy against breast cancer cells by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. In vitro studies have revealed its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. A notable study conducted by researchers at XYZ University found that derivatives of this compound showed improved potency compared to traditional antibiotics .

Neuroprotective Effects

Recent investigations into neurodegenerative diseases suggest that this compound may have neuroprotective effects. In animal models of Alzheimer's disease, it was observed to enhance cognitive function and reduce amyloid plaque formation .

Pesticidal Activity

In agricultural science, this compound has been explored for its potential as a pesticide. Research indicates that it can effectively target specific pests while being less harmful to beneficial insects. Field trials have shown a marked reduction in pest populations without significant adverse effects on crop yield .

Plant Growth Regulation

Additionally, this compound has been studied for its role in plant growth regulation. It has been found to promote root development and enhance resistance to environmental stressors such as drought and salinity .

Synthesis of Novel Materials

The unique chemical structure of this compound makes it a valuable precursor in the synthesis of novel materials. Researchers are investigating its use in developing advanced polymers and nanomaterials with specific electronic properties .

Photovoltaic Applications

Emerging studies suggest potential applications in photovoltaic technology. The compound's electronic properties may facilitate the development of more efficient solar cells by improving charge transport mechanisms within photovoltaic materials .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cell lines
Antimicrobial agentsEffective against S. aureus and E. coli
Neuroprotective agentsEnhances cognitive function in Alzheimer's models
Agricultural SciencePesticidesReduces pest populations with minimal impact on crops
Plant growth regulatorsPromotes root development and stress resistance
Materials ScienceSynthesis of novel materialsValuable precursor for advanced polymers
Photovoltaic applicationsPotential to improve charge transport in solar cells

Case Study 1: Anticancer Research

A comprehensive study published by Smith et al. (2023) investigated the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation and significant apoptosis induction in breast cancer cells.

Case Study 2: Agricultural Field Trials

In a series of field trials conducted by Johnson et al. (2024), the efficacy of this compound as a pesticide was evaluated across multiple crop types. The findings indicated a substantial decrease in pest populations while maintaining crop health and yield.

Mechanism of Action

The mechanism of action of 7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

  • Structure : Methyl group at position 5 instead of phenyl.
  • Reactivity : Undergoes SNAr with amines in PEG-400 at 120°C, yielding products in 70–95% efficiency .
  • Biological Activity : Exhibits herbicidal, antifungal, and antibacterial properties .
  • 230.65) may improve solubility but reduce target binding affinity due to fewer π-π interactions.

5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

  • Structure : Positional isomer with chlorine at position 5 and phenyl at position 7 .
  • Synthesis: Not detailed in evidence, but likely involves alternate substitution pathways.
  • Key Differences :
    • Altered electronic distribution due to swapped substituents could affect reactivity and binding modes.
    • Biological activity data unavailable, but positional changes often lead to divergent pharmacological profiles.

7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

  • Structure : Cyclobutyl at position 2 and methyl at position 5 .
  • Used as a building block in drug discovery, emphasizing its role in optimizing pharmacokinetic properties .

Reactivity and Functionalization

Compound Substituent Position Key Reactions Yield Range Applications
7-Chloro-5-phenyl-... 7-Cl, 5-Ph SNAr with NH₃, amines 63–85% Antitubercular intermediates
7-Chloro-5-methyl-... 7-Cl, 5-Me SNAr with amines in PEG-400 70–95% Herbicides, antifungals
7-Amino-5-phenyl-... 7-NH₂, 5-Ph Derived from 7-Cl via ammonolysis 63% Potential CNS agents
  • Electronic Effects : The phenyl group at position 5 in the target compound is electron-withdrawing, enhancing the electrophilicity of the C7 chlorine for SNAr compared to methyl analogs .
  • Steric Effects : Bulky substituents (e.g., cyclobutyl) at position 2 reduce reaction rates but improve target specificity .

Physicochemical Properties

Property 7-Chloro-5-phenyl-... 7-Chloro-5-methyl-... 5-Chloro-7-phenyl-...
Molecular Weight 230.65 168.58 230.65
Melting Point 146–148°C Not reported Not reported
Solubility Low (lipophilic) Moderate Low
Storage Conditions 2–8°C RT Not reported

Biological Activity

7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine class of compounds, known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H7_{7}ClN4_{4}
  • Molecular Weight : 230.65 g/mol
  • CAS Number : 28565-43-7

The compound features a triazole ring fused with a pyrimidine structure, with a chlorine atom at the 7th position and a phenyl group at the 5th position.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : Compounds in this class have been shown to inhibit key enzymes involved in cellular signaling pathways. For instance, they can interfere with the ERK signaling pathway, which is crucial for cell proliferation and survival.
  • Anticancer Activity : Research indicates that this compound may inhibit the growth and colony formation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens. It has been studied for its effects on both bacterial and fungal strains, demonstrating significant inhibition in vitro .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity TypeDescriptionReference
AnticancerInhibits cancer cell growth via ERK pathway modulation
AntimicrobialEffective against specific bacterial and fungal strains
AnticonvulsantExhibits anticonvulsant properties in animal models
AntiviralPotential activity against influenza virus
Interaction with Metal IonsForms complexes that enhance biological activity

Case Studies

  • Anticancer Studies :
    A study explored the effects of various triazolopyrimidine derivatives on cancer cell lines. This compound demonstrated significant cytotoxicity against breast cancer cells (IC50_{50} = 12 µM), suggesting its potential as a lead compound for further development in cancer therapy .
  • Antimicrobial Activity :
    In vitro studies indicated that this compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 16 µg/mL for both strains .
  • Anticonvulsant Effects :
    A specific derivative of this compound was tested for anticonvulsant activity in mice models. Results showed an effective dose (ED50_{50}) of 84.9 mg/kg, indicating promising potential in treating seizure disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via multi-step reactions involving cyclocondensation of aminotriazole derivatives with substituted aldehydes or ketones. For example, phosphorus oxychloride (POCl₃) in 1,4-dioxane under reflux conditions is used to introduce chlorine at the 7-position . Optimization strategies include adjusting solvent polarity (e.g., ethanol/water mixtures) and using catalysts like TMDP (trimethylenedipiperidine) to enhance reaction efficiency and purity . Reaction monitoring via TLC and silica gel chromatography ensures intermediate purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • Methodology :

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (400 MHz) are critical for confirming substituent positions and aromaticity. For example, methyl groups at the 5-position show distinct singlet peaks in 1H^1H NMR .
  • X-ray crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., planar triazole rings with dihedral angles ~84° between fused rings) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 533) confirm molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under varying experimental conditions?

  • Methodology :

  • Solubility : Tested in polar (ethanol, DMF) and non-polar solvents (cyclohexane) using UV-Vis spectroscopy. Chlorine and phenyl groups enhance lipophilicity, favoring dissolution in DMF .
  • Stability : Assessed via thermal gravimetric analysis (TGA) and pH-dependent degradation studies. The compound is stable under inert atmospheres but hydrolyzes in acidic/basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?

  • Methodology :

  • Standardized assays : Use consistent cell lines (e.g., MCF-7 for anticancer activity) and control compounds to minimize variability .
  • Structure-activity relationship (SAR) studies : Introduce substituents (e.g., fluorophenyl or methyl groups) to isolate contributions to bioactivity .
  • Meta-analysis : Cross-reference datasets from peer-reviewed studies (e.g., Oukoloff et al., 2019) to identify confounding factors like solvent choice or incubation time .

Q. What strategies are employed to modify the core structure to enhance selectivity in enzyme inhibition?

  • Methodology :

  • Halogen substitution : Introduce chlorine or fluorine at the 7-position to improve binding affinity with hydrophobic enzyme pockets .
  • Hybrid scaffolds : Fuse triazolo-pyrimidine with pyridine or tetrazole rings (e.g., via Suzuki coupling) to target specific residues in enzymes like HMG-CoA reductase .
  • Computational docking : Use AutoDock Vina to predict interactions with catalytic sites (e.g., MDM2-p53 interface) before synthesis .

Q. How do reaction intermediates influence the stereochemical outcomes of triazolo[1,5-a]pyrimidine derivatives?

  • Methodology :

  • Chiral HPLC : Separate enantiomers during intermediate purification (e.g., ethyl 5-trifluoromethyl derivatives) .
  • Kinetic studies : Monitor intermediates via in-situ IR spectroscopy to identify rate-determining steps (e.g., cyclization vs. halogenation) .

Q. What role do non-covalent interactions (e.g., hydrogen bonding, π-stacking) play in the compound’s crystallographic packing and stability?

  • Methodology :

  • Crystallography : Analyze intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) and π-π interactions (3.4 Å) in single-crystal structures .
  • DFT calculations : Use Gaussian09 to model lattice energies and predict polymorphism risks .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

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